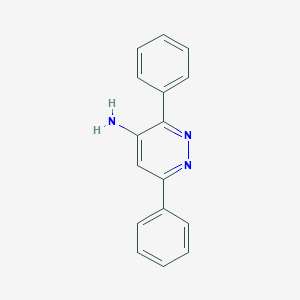
3,6-Diphenyl-4-pyridazinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diphenyl-4-pyridazinylamine, also known as DPPA, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is composed of a pyridazine ring with two phenyl groups attached to it. DPPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.
Mecanismo De Acción
The mechanism of action of 3,6-Diphenyl-4-pyridazinylamine is not fully understood. However, it has been proposed that 3,6-Diphenyl-4-pyridazinylamine exerts its biological activities by interacting with specific targets in cells, such as enzymes or receptors. For example, 3,6-Diphenyl-4-pyridazinylamine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
3,6-Diphenyl-4-pyridazinylamine has been shown to exhibit various biochemical and physiological effects. For example, 3,6-Diphenyl-4-pyridazinylamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of viruses. In addition, 3,6-Diphenyl-4-pyridazinylamine has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Diphenyl-4-pyridazinylamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be obtained in high purity and yield. In addition, 3,6-Diphenyl-4-pyridazinylamine exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, 3,6-Diphenyl-4-pyridazinylamine also has some limitations. For example, it has low solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3,6-Diphenyl-4-pyridazinylamine. One direction is to further investigate its mechanism of action and identify its specific targets in cells. This could lead to the development of more specific and effective therapeutic agents based on 3,6-Diphenyl-4-pyridazinylamine. Another direction is to explore its potential applications in other fields, such as catalysis or energy storage. Finally, more studies are needed to evaluate the safety and efficacy of 3,6-Diphenyl-4-pyridazinylamine in animal models and humans, with the ultimate goal of developing new drugs for the treatment of various diseases.
Métodos De Síntesis
Several methods have been developed for the synthesis of 3,6-Diphenyl-4-pyridazinylamine. One of the most commonly used methods involves the reaction of 3,6-dibromo-4-pyridazinecarbonitrile with aniline in the presence of a palladium catalyst. Another method involves the reaction of 3,6-dichloro-4-pyridazinecarbonitrile with aniline in the presence of a copper catalyst. Both methods yield 3,6-Diphenyl-4-pyridazinylamine with high purity and yield.
Aplicaciones Científicas De Investigación
3,6-Diphenyl-4-pyridazinylamine has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3,6-Diphenyl-4-pyridazinylamine has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, 3,6-Diphenyl-4-pyridazinylamine has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 3,6-Diphenyl-4-pyridazinylamine has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
3,6-Diphenyl-4-pyridazinylamine |
|---|---|
Fórmula molecular |
C16H13N3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3,6-diphenylpyridazin-4-amine |
InChI |
InChI=1S/C16H13N3/c17-14-11-15(12-7-3-1-4-8-12)18-19-16(14)13-9-5-2-6-10-13/h1-11H,(H2,17,18) |
Clave InChI |
OMVKSAWRWPLGRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C(=C2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265653.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B265654.png)
![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B265655.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)

![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)




![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)